

Application Notes and Protocols for (Rac)-AZD8186 in In Vitro Cell Culture

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Compound of Interest

Compound Name: (Rac)-AZD8186

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Introduction

(Rac)-AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (PI3K β) and delta (PI3K δ) isoforms.[1] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[2] AZD8186 shows particular efficacy in tumor models with loss of the tumor suppressor PTEN, which leads to a dependency on the PI3K β isoform for tumor progression.[2][3][4] These notes provide detailed protocols for the in vitro use of AZD8186 in cell culture experiments, including recommended dosages, experimental workflows, and data on its activity in various cell lines.

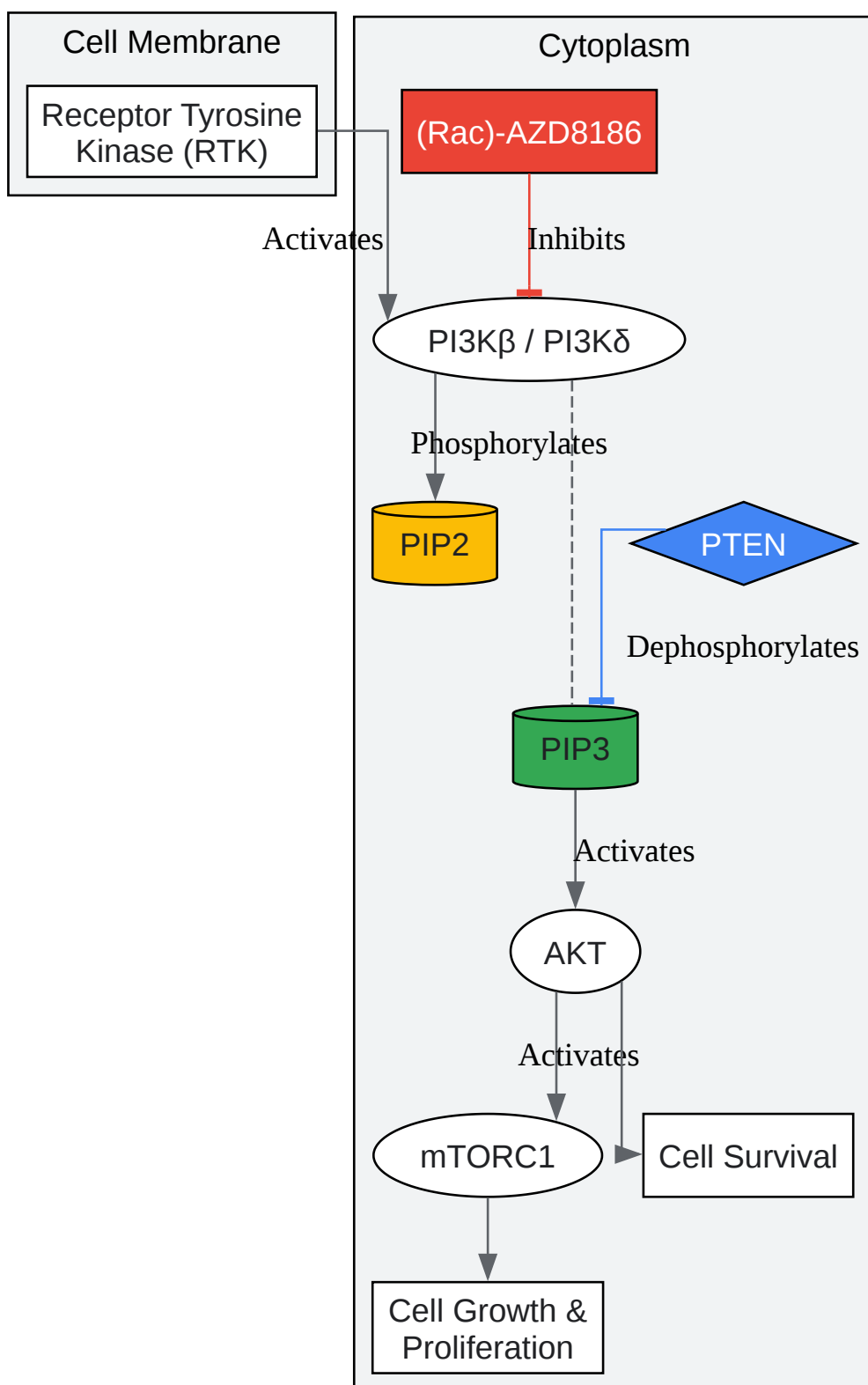
Quantitative Data Summary

The efficacy of AZD8186 varies across different cell lines and is often correlated with the status of the PI3K pathway, particularly PTEN expression.[4][5] The following table summarizes the reported biochemical and cellular potencies of AZD8186.

Parameter	Target/Cell Line	Value	Notes
Biochemical IC50	PI3K β	4 nM	Potent and selective inhibitor.[1][2]
PI3K δ	12 nM	Additional activity against the delta isoform.[1]	
PI3K α	35 nM	Demonstrates selectivity over the alpha isoform.[1]	
PI3K γ	675 nM	Demonstrates selectivity over the gamma isoform.[1]	
Cellular IC50 (p-AKT S473)	MDA-MB-468 (PTEN-null)	3 nM	Inhibition of PI3K β -dependent AKT phosphorylation.[1]
JEKO	17 nM	Inhibition of IgM-stimulated AKT phosphorylation (PI3K δ -dependent).[1]	
BT474c (PIK3CA-mutant)	752 nM	Demonstrates selectivity for PI3K β over PI3K α in a cellular context.[1]	
Cell Growth Inhibition	MDA-MB-468 (PTEN-null)	GI50 = 65 nM	GI50 is the concentration for 50% growth inhibition.[1]
JEKO	IC50 = 228 nM	Following IgM stimulation.[1]	
BT474c (PIK3CA-mutant)	IC50 = 1.981 μ M	Consistent with selectivity for PI3K β over PI3K α . [1]	

Signaling Pathway and Mechanism of Action

AZD8186 selectively inhibits the activity of PI3K β and PI3K δ in the PI3K/Akt/mTOR signaling pathway.^[6] This inhibition prevents the phosphorylation of AKT, a key downstream effector, which in turn leads to decreased tumor cell proliferation and the induction of cell death in cancer cells with a dysregulated PI3K pathway.^{[6][7][8]}



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8186.

Experimental Protocols

Preparation of (Rac)-AZD8186 Stock Solution

For in vitro experiments, AZD8186 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then serially diluted in cell culture medium to the desired final concentrations.

- Reagents and Materials:
 - **(Rac)-AZD8186** powder
 - Anhydrous/sterile DMSO
 - Sterile microcentrifuge tubes
- Protocol:
 - Prepare a 10 mM stock solution of AZD8186 by dissolving the appropriate amount of powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.545 mg of AZD8186 (M.W. 454.5 g/mol) in 1 mL of DMSO.
 - Vortex thoroughly until the powder is completely dissolved.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term use.[\[9\]](#)

General Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating cancer cell lines with AZD8186. Specific conditions such as cell seeding density and media composition should be optimized for each cell line.

- Reagents and Materials:
 - Appropriate cancer cell line (e.g., MDA-MB-468, PC3)

- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Multi-well cell culture plates (e.g., 96-well, 6-well)
- AZD8186 stock solution (10 mM in DMSO)
- Protocol:
 - Culture cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[\[9\]](#)
 - When cells reach 80-90% confluency, wash with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
 - Count the cells and seed them into multi-well plates at the desired density. Allow cells to adhere overnight.
 - Prepare serial dilutions of AZD8186 in complete culture medium from the 10 mM stock. Ensure the final DMSO concentration in the medium is consistent across all treatments (including the vehicle control) and is typically $\leq 0.1\%$ to avoid solvent toxicity.
 - Remove the old medium from the plates and add the medium containing the desired concentrations of AZD8186 or vehicle control (DMSO).
 - Incubate the cells for the desired treatment duration (e.g., 72 hours for cell proliferation assays).[\[10\]](#)

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

- Reagents and Materials:
 - Cells treated as described in Protocol 2 in a 96-well plate.

- Trichloroacetic acid (TCA), cold 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris base solution, 10 mM, pH 10.5
- Plate reader
- Protocol:
 - After the 72-hour treatment period, gently add 50 μ L of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
 - Wash the plate five times with tap water and allow it to air dry completely.
 - Add 100 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
 - Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
 - Add 200 μ L of 10 mM Tris base solution to each well to solubilize the bound dye.
 - Read the absorbance at 510 nm using a microplate reader.
 - Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value.

Western Blotting for Pathway Analysis

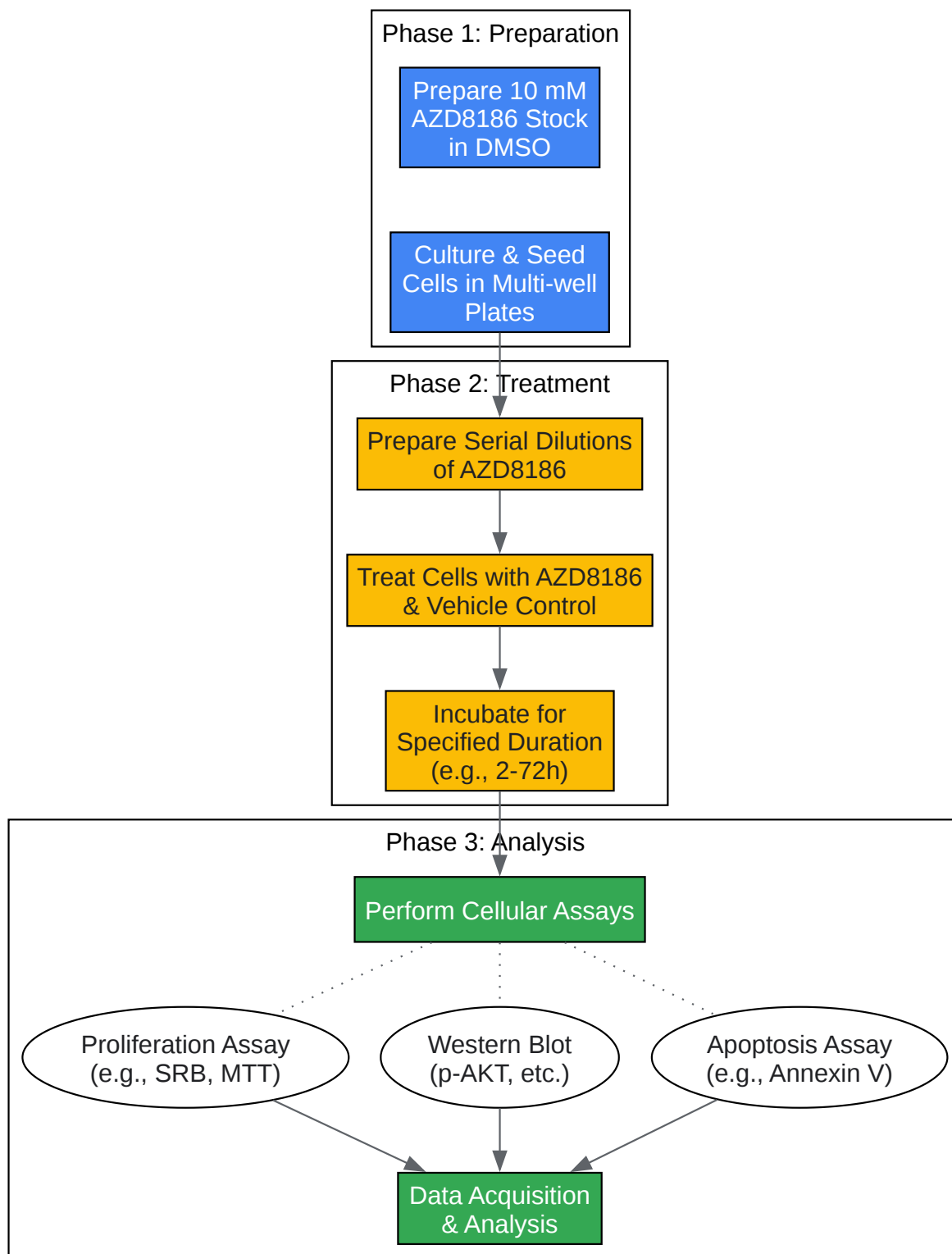
Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K pathway, such as AKT, to confirm the mechanism of action of AZD8186.

- Reagents and Materials:
 - Cells treated in 6-well plates.
 - RIPA lysis buffer with protease and phosphatase inhibitors.

- BCA protein assay kit.
- Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-Vinculin).
- HRP-conjugated secondary antibodies.
- Chemiluminescence substrate.
- Protocol:
 - Treat cells (e.g., MDA-MB-468 or PC3) with AZD8186 (e.g., 250 nM) for various time points (e.g., 2, 6, 24 hours).[\[3\]](#)[\[7\]](#)
 - After treatment, place plates on ice, aspirate the medium, and wash cells with cold PBS.
 - Lyse the cells by adding cold RIPA buffer. Scrape the cells and collect the lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each sample using a BCA assay.
 - Denature protein samples by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the signal using a chemiluminescence substrate and an imaging system. Analyze the band intensities to determine the effect of AZD8186 on protein phosphorylation.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro study using **(Rac)-AZD8186**.



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Caption: General workflow for in vitro experiments with **(Rac)-AZD8186**.

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